molecular formula C13H15N5O2 B11726618 3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea

3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea

Cat. No.: B11726618
M. Wt: 273.29 g/mol
InChI Key: BMHXMUXNSFBMHL-UHFFFAOYSA-N
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Description

3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is a synthetic organic compound that belongs to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea typically involves the reaction of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Additionally, the purification process can be streamlined by employing automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperature.

    Substitution: Nucleophiles such as amines, thiols, or halides; reaction conditionssolvent (e.g., ethanol, dichloromethane), room temperature to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole derivatives. Substitution reactions can lead to a variety of substituted triazole compounds.

Scientific Research Applications

3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is unique due to its specific structure, which combines the triazole moiety with an ethoxy group and a phenylurea moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

ethyl N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)ethanimidate

InChI

InChI=1S/C13H15N5O2/c1-2-20-12(8-18-10-14-9-15-18)17-13(19)16-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,19)

InChI Key

BMHXMUXNSFBMHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)NC1=CC=CC=C1)CN2C=NC=N2

Origin of Product

United States

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